molecular formula C10H11ClN4 B15362187 2-chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine

2-chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B15362187
M. Wt: 222.67 g/mol
InChI Key: PTKUSEGRYOOZDC-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a chloro group at the 2-position and a 5-isopropyl-1H-pyrazol-4-yl group at the 4-position. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the pyrimidine ring. One common synthetic route includes the reaction of 5-isopropyl-1H-pyrazole-4-carbaldehyde with a suitable halogenating agent to introduce the chloro group at the 2-position of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine has various scientific research applications across different fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-Chloro-4-(5-isopropyl-1H-pyrazol-4-yl)pyrimidine can be compared with other similar pyrimidine derivatives, such as 2-chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

  • 2-Chloro-4-(3-methyl-1H-pyrazol-4-yl)pyrimidine

  • 2-Chloro-4-(5-ethyl-1H-pyrazol-4-yl)pyrimidine

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Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-4-(5-propan-2-yl-1H-pyrazol-4-yl)pyrimidine

InChI

InChI=1S/C10H11ClN4/c1-6(2)9-7(5-13-15-9)8-3-4-12-10(11)14-8/h3-6H,1-2H3,(H,13,15)

InChI Key

PTKUSEGRYOOZDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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